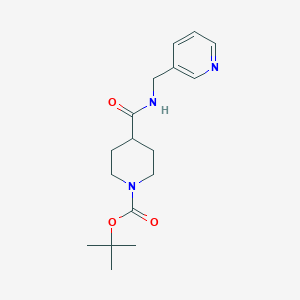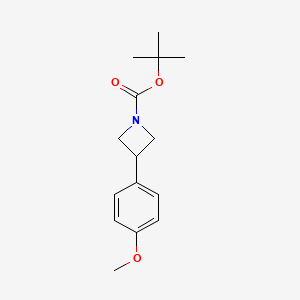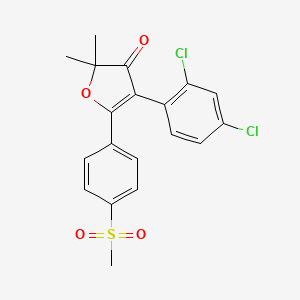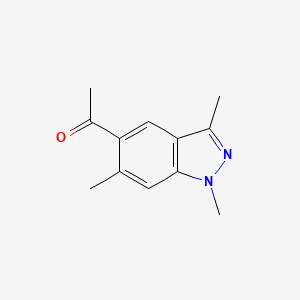
1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone is an organic compound with the molecular formula C12H14N2O. It belongs to the class of indazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an indazole ring substituted with three methyl groups and an ethanone moiety.
Preparation Methods
The synthesis of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone typically involves the reductive intramolecular heterocyclization of nitrosoanilines. One common method includes the following steps :
Nitrosation: N-methyl-2,4-diaroyl- and 2,4-diacetylanilines are nitrosated to form N-nitrosoanilines.
Reductive Cyclization: The N-nitrosoanilines undergo reductive cyclization in the presence of zinc dust and acetic acid at low temperatures (below 10°C). The reaction mixture is stirred at room temperature, and the inorganic solids are filtered off to obtain the desired product.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The ethanone moiety can undergo nucleophilic substitution reactions with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone has a wide range of applications in scientific research, including :
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are of interest due to their diverse chemical properties.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of indazole derivatives with biological targets.
Medicine: Indazole derivatives, including this compound, have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1,3,6-trimethyl-1H-indazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives are known to modulate the activity of enzymes and receptors involved in various biological processes . The compound may exert its effects by binding to these targets, leading to changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
1-(1,3,6-Trimethyl-1H-indazol-5-yl)ethanone can be compared with other indazole derivatives, such as:
1-(1H-Indazol-3-yl)ethanone: Similar in structure but lacks the three methyl groups, which may affect its biological activity and chemical reactivity.
3,6,6-Trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one: Another indazole derivative with different substitution patterns, leading to variations in its chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-(1,3,6-trimethylindazol-5-yl)ethanone |
InChI |
InChI=1S/C12H14N2O/c1-7-5-12-11(6-10(7)9(3)15)8(2)13-14(12)4/h5-6H,1-4H3 |
InChI Key |
IKBOCBVNELHHEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C(=O)C)C(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-N-(1-hydroxy-2-methylpropan-2-yl)-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B13974356.png)
![tert-butyl ((3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)methyl)carbamate](/img/structure/B13974358.png)

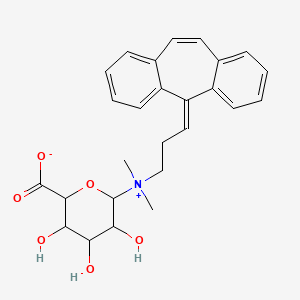
![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
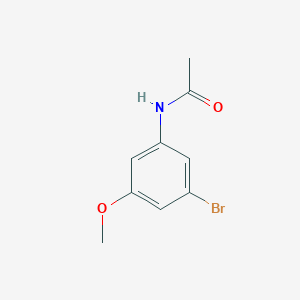
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13974373.png)

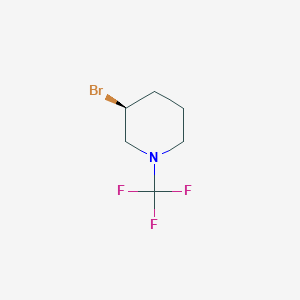
![1-Thia-4,6,8,10-tetraazaspiro[4.5]decane](/img/structure/B13974388.png)
![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13974400.png)
